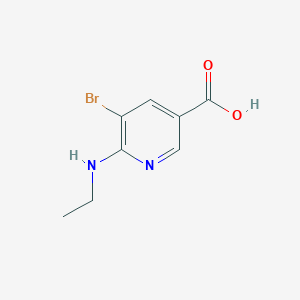

5-Bromo-6-(ethylamino)nicotinic acid

Description

Significance of the Nicotinic Acid Scaffold in Medicinal Chemistry

The nicotinic acid, or pyridine-3-carboxylic acid, scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. nih.gov As an essential vitamin, its derivatives are inherently recognized by biological systems, offering a favorable starting point for drug design. The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group provide key interaction points with biological targets, such as enzymes and receptors. pharmacylibrary.com

Nicotinic acid itself is a well-known lipid-lowering agent. nih.gov Its derivatives have been explored for a multitude of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects. innospk.com The ability of the nicotinic acid scaffold to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the development of targeted therapies with improved efficacy and reduced side effects.

Overview of Halogenated Pyridine Carboxylic Acids in Synthesis

Halogenated pyridine carboxylic acids are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive handle that can participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials.

Furthermore, the electronic properties of the pyridine ring are significantly influenced by halogen substitution. The electron-withdrawing nature of halogens can modulate the acidity of the carboxylic acid group and influence the reactivity of the pyridine nitrogen. This modulation is a critical aspect of designing molecules with specific binding affinities and reactivities. The synthesis of 5-bromonicotinic acid, a precursor to many of the aforementioned derivatives, can be achieved through the direct bromination of nicotinic acid. guidechem.com

Research Trajectories for 5-Bromo-6-(ethylamino)nicotinic Acid and Related Analogs

While specific research findings on this compound (CAS Number: 1785323-58-1) are not extensively documented in publicly available literature, its structural features suggest promising avenues for investigation, particularly in the context of its close analogs. bldpharm.com The 6-aminonicotinic acid core, for instance, is a key component in the development of potent and selective ligands for various biological targets. chemimpex.com

Research into 6-aminonicotinic acid and its derivatives has shown significant potential in the field of neuroscience, particularly as modulators of the GABA(A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov Analogs of 6-aminonicotinic acid have been synthesized and evaluated as novel GABA(A) receptor agonists, which could have applications in treating anxiety disorders, epilepsy, and other neurological conditions. nih.gov

Furthermore, the 6-amino substitution on the nicotinic acid scaffold has been explored for its potential in developing anti-inflammatory and anti-cancer agents. chemimpex.com The ethylamino group in this compound introduces a lipophilic component that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

A plausible synthetic route to this compound can be inferred from the synthesis of related compounds. For instance, the synthesis of 5-bromo-6-chloronicotinic acid involves the treatment of 5-bromo-6-hydroxynicotinic acid with a chlorinating agent. chemicalbook.com A similar strategy could be envisioned where a suitable 6-substituted nicotinic acid derivative is first brominated at the 5-position, followed by the introduction of the ethylamino group at the 6-position, potentially via a nucleophilic aromatic substitution reaction. The synthesis of 5-bromo-6-hydroxynicotinic acid itself can be achieved by the direct bromination of 6-hydroxynicotinic acid. chemicalbook.com

The combination of the bromine atom at the 5-position and the ethylamino group at the 6-position of the nicotinic acid scaffold in this compound presents a unique chemical entity with the potential for diverse biological activities. Future research will likely focus on its synthesis, characterization, and evaluation in various biological assays to unlock its therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-6-(ethylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

PTCQMOPOQZIKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Ethylamino Nicotinic Acid and Its Precursors

Precursor Synthesis and Halogenation Strategies

The foundation of the synthesis for 5-Bromo-6-(ethylamino)nicotinic acid lies in the effective preparation of halogenated nicotinic acid derivatives. These precursors provide the essential structural framework onto which the final functional groups are introduced.

Preparation of 5-Bromonicotinic Acid and its Halogenated Intermediates

The primary starting material for this synthetic pathway is often nicotinic acid. The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a critical first step. This is typically achieved through electrophilic bromination. Various methods have been developed to optimize this process, focusing on yield and purity.

One common approach involves the direct bromination of nicotinic acid in the presence of thionyl chloride. google.comgoogle.com The nicotinic acid is often treated with an excess of thionyl chloride, which serves both as a reagent and a solvent, to form nicotinoyl chloride in situ. Subsequent reaction with bromine at elevated temperatures leads to the formation of 5-bromonicotinic acid. google.com To enhance the reaction's efficiency and yield, catalysts are frequently employed.

Patented procedures describe the use of Lewis acid catalysts or powdered iron to drive the reaction to completion with high yields. google.comgoogle.com For instance, reacting nicotinic acid with thionyl chloride and bromine in the presence of powdered iron (0.5 to 5.0% by weight) can yield 5-bromonicotinic acid in quantities up to 95%. google.com Another method specifies bromination at 110-120°C in the presence of a Lewis acid catalyst, achieving yields of 93-95% with high purity after purification. google.com

An alternative route to 5-bromonicotinic acid involves the hydrolysis of its methyl ester, methyl 5-bromonicotinate. chemicalbook.com This ester can be treated with an aqueous sodium hydroxide (B78521) solution in a solvent like tetrahydrofuran (B95107) (THF) to yield the carboxylic acid upon acidification. chemicalbook.com

Table 1: Selected Synthetic Methods for 5-Bromonicotinic Acid

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | Thionyl Chloride, Bromine | Lewis Acid | 110-120°C | 93-95% | google.com |

| Nicotinic Acid | Thionyl Chloride, Bromine | Powdered Iron | Reflux | 90-95% | google.com |

Derivatization from 5-Bromo-6-chloronicotinic Acid as a Synthetic Intermediate

Following the synthesis of 5-bromonicotinic acid, further halogenation is required to produce a suitable intermediate for amination. A key intermediate in this pathway is 5-bromo-6-chloronicotinic acid. zbwhr.com This compound is typically synthesized from 5-bromo-6-hydroxynicotinic acid. chemicalbook.com

The conversion of the hydroxyl group at the 6-position to a chloro group is a standard transformation. The reaction is commonly carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or an additive like tetramethylammonium (B1211777) chloride. chemicalbook.com Heating the mixture at reflux leads to the substitution of the hydroxyl group, yielding 5-bromo-6-chloronicotinic acid as a solid product in high yield (around 97%). chemicalbook.com

The resulting 5-bromo-6-chloronicotinic acid is a versatile intermediate. zbwhr.comuark.eduuark.edu The presence of two different halogens on the pyridine ring allows for selective functionalization. The carboxylic acid group can be readily converted into an acid chloride by treatment with thionyl chloride. uark.edu This highly reactive acid chloride can then be used to synthesize a variety of derivatives, such as amides and esters, by reacting it with appropriate nucleophiles like anilines or phenols. uark.eduuark.edu This derivatization capability underscores its importance as a central building block in the synthesis of more complex molecules. uark.edu

Introduction of the Ethylamino Moiety

The introduction of the ethylamino group onto the di-halogenated pyridine ring is the defining step in the synthesis of the target compound. This transformation relies on principles of nucleophilic aromatic substitution.

Amination Reactions in Pyridine Ring Systems

The substitution of a halogen on a pyridine ring with an amine is a well-established reaction class, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly when activating electron-withdrawing groups are present. In the case of 5-bromo-6-chloronicotinic acid, the carboxylic acid group and the ring nitrogen atom activate the halogenated positions towards substitution.

The reaction typically involves treating the halogenated pyridine with the desired amine (in this case, ethylamine) in a suitable solvent. The reactivity of the halogen is crucial, with chloro groups generally being more susceptible to displacement than bromo groups in such systems. The reaction can be performed under non-catalyzed conditions or with the aid of a catalyst, such as copper or palladium complexes, to improve reaction rates and yields, especially with less reactive amines. nih.govnih.gov Copper-catalyzed amination has proven effective for coupling amines with bromobenzoic acids, demonstrating a method that avoids the need for protecting the carboxylic acid group. nih.gov

Regioselective Substitution Approaches

In a molecule like 5-bromo-6-chloronicotinic acid, which contains two different halogen atoms, the question of regioselectivity is paramount. The goal is to selectively substitute one halogen while leaving the other intact. In dihalopyridine and dihalopyrimidine systems, the position of substitution is dictated by the electronic environment of each halogen. nih.goved.ac.uk

For 5-bromo-6-chloronicotinic acid, the chlorine atom at the 6-position is significantly more activated towards nucleophilic attack than the bromine atom at the 5-position. The 6-position is para to the electron-withdrawing carboxylic acid group and ortho to the ring nitrogen, both of which stabilize the negative charge of the Meisenheimer complex intermediate formed during SNAr. This electronic preference strongly favors the displacement of the 6-chloro substituent by a nucleophile like ethylamine (B1201723).

Studies on related systems, such as 6-aryl-2,4-dichloropyrimidine, have shown that amination can be highly regioselective, favoring substitution at the C4 position due to its specific electronic environment. nih.gov This principle of regioselectivity ensures that the reaction of 5-bromo-6-chloronicotinic acid with ethylamine will predominantly, if not exclusively, yield this compound, with the bromine at position 5 remaining untouched.

Overall Synthetic Pathways and Yield Optimization

A plausible synthetic pathway is as follows:

Bromination: Nicotinic acid is converted to 5-bromonicotinic acid. Optimization at this stage involves the choice of catalyst (e.g., powdered iron) and careful control of reaction temperature to maximize yield, which can reach up to 95%. google.com

Hydroxylation and Chlorination: 5-bromonicotinic acid is converted to 5-bromo-6-hydroxynicotinic acid, which is then chlorinated with phosphorus oxychloride to give 5-bromo-6-chloronicotinic acid. This chlorination step is reported to be highly efficient, with yields around 97%. chemicalbook.com

Amination: The key intermediate, 5-bromo-6-chloronicotinic acid, is reacted with ethylamine. The regioselectivity of this SNAr reaction ensures the formation of the desired product.

Yield optimization for the final amination step would involve screening different solvents, bases (to scavenge the HCl byproduct), reaction temperatures, and potentially catalysts. While non-catalyzed SNAr reactions are often feasible, the use of a copper or palladium catalyst could lower the required reaction temperature and time, leading to a more efficient process with fewer side products. The choice of workup and purification procedure is also critical to isolating the final product with high purity.

Multi-step Synthetic Sequences

A common and effective strategy for the synthesis of this compound involves a multi-step sequence commencing with a readily available precursor, 5-bromo-6-hydroxynicotinic acid. This approach is characterized by the initial conversion of the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution to introduce the desired ethylamino moiety.

Table 1: Synthesis of 5-Bromo-6-chloronicotinic acid

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-6-hydroxynicotinic acid | Phosphorus oxychloride, Tetramethylammonium chloride | Reflux, 3 hours | 5-Bromo-6-chloronicotinic acid | 97% | chemicalbook.com |

Once the highly reactive 5-bromo-6-chloronicotinic acid is obtained, the subsequent step involves a nucleophilic aromatic substitution reaction to introduce the ethylamino group at the 6-position. This is achieved by reacting 5-bromo-6-chloronicotinic acid with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the C-N bond. This reaction is typically performed in a suitable solvent and may require heating to proceed at a reasonable rate. The final product of this sequence is the target molecule, This compound .

Utilization of Advanced Synthetic Techniques (e.g., Microwave Irradiation)

To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave irradiation have been successfully applied to the synthesis of nicotinic acid derivatives. The use of microwave energy can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts.

Table 2: Microwave-Assisted Synthesis of a 6-substituted-5-bromonicotinic acid derivative

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-6-chloronicotinic acid | Cyclopropyl (B3062369) carbinol, Potassium hydroxide | DMSO, 100°C, 8 minutes (Microwave) | 5-bromo-6-(cyclopropylmethoxy)nicotinic acid | 87% | chemicalbook.com |

This successful application of microwave technology for the substitution of the 6-chloro group suggests that a similar protocol could be adapted for the synthesis of this compound. By replacing cyclopropyl carbinol with ethylamine, it is anticipated that the reaction would proceed efficiently under microwave irradiation, offering a rapid and effective method for the final step of the synthesis. The general principle of microwave-assisted amination of chloropyridines is a known and utilized synthetic strategy, further supporting the potential of this advanced technique for the preparation of the title compound nih.gov.

Chemical Transformations and Derivative Synthesis of 5 Bromo 6 Ethylamino Nicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard organic chemistry transformations can be applied to this moiety to generate esters, amides, and other related functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester, such as an ethyl or methyl ester, through reaction with an alcohol (e.g., ethanol (B145695) or methanol) under acidic conditions or by using a coupling agent. For instance, the synthesis of ethyl 5-bromo-6-methylnicotinate has been documented. nih.gov This transformation is often a preliminary step to modify other parts of the molecule or to improve its solubility and handling characteristics.

Amidation: The formation of amides from the carboxylic acid is a common and significant transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. This reaction is crucial for creating compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals. For example, nicotinic acid derivatives have been amidated to produce N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal properties. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol. However, this transformation is less common for this specific compound in the available literature, as the primary interest often lies in derivatives that maintain the carboxylic acid or a related functional group.

Reactivity of the Bromo Substituent in Cross-Coupling and Substitution Reactions

The bromine atom on the pyridine (B92270) ring is a key site for introducing structural diversity through various cross-coupling and substitution reactions. The electron-deficient nature of the pyridine ring, further influenced by the other substituents, affects the reactivity of the bromo group.

Suzuki Cross-Coupling: The bromo substituent is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of a new carbon-carbon bond by reacting the bromo-substituted pyridine with an organoboron compound, such as an aryl or heteroaryl boronic acid. This method is a powerful tool for synthesizing complex biaryl structures. For example, Suzuki cross-coupling has been successfully employed to synthesize 5-aryl-2-bromo-3-hexylthiophene derivatives from 2,5-dibromo-3-hexylthiophene. nih.gov

Other Cross-Coupling Reactions: While Suzuki reactions are common, other palladium-catalyzed cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could potentially be applied to the bromo substituent, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively. The specific conditions for these reactions would need to be optimized for this particular substrate.

Nucleophilic Aromatic Substitution (SNA_r): Although less reactive than halogens on more electron-deficient rings, the bromo group can potentially undergo nucleophilic aromatic substitution under specific conditions, especially with strong nucleophiles.

Modifications and Derivatizations of the Ethylamino Group

The secondary amine of the ethylamino group provides another point for chemical modification.

Acylation: The ethylamino group can be acylated by reacting it with an acid chloride or anhydride (B1165640) to form an amide. This transformation can be used to introduce a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Further alkylation of the ethylamino group can lead to the corresponding tertiary amine. This can be achieved using an alkyl halide. For instance, reductive alkylation of methyl 5-amino-2-pyridinecarboxylates is a known method for synthesizing related compounds. nih.gov

Reductive Amination: The ethylamino group itself can be introduced onto a precursor molecule through reductive amination of a corresponding ketone or aldehyde. libretexts.org

Synthesis of Analogs and Related Substituted Nicotinic Acids

The synthetic strategies applied to 5-bromo-6-(ethylamino)nicotinic acid can be extended to produce a variety of analogs with different substitution patterns on the pyridine ring.

5-Bromo-6-(dimethylamino)nicotinic Acid

The synthesis of the dimethylamino analog can be envisioned through several routes. One common method involves the reaction of a suitable precursor, such as 5-bromo-6-chloronicotinic acid or its ester, with dimethylamine (B145610). The higher nucleophilicity of dimethylamine compared to ethylamine (B1201723) would likely facilitate this substitution. An alternative approach could involve the exhaustive methylation of 5-bromo-6-aminonicotinic acid. A related compound, 5-bromo-6-(dimethylamino)nicotinonitrile, has been synthesized, indicating the feasibility of introducing the dimethylamino group at this position.

5-Bromo-6-methylaminopyridine-3-carboxylic Acid Derivatives

The synthesis of 5-bromo-6-methylaminopyridine-3-carboxylic acid derivatives has been reported. researchgate.netpharm.or.jp A key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was synthesized and subsequently brominated and hydrolyzed to yield the final product. researchgate.netpharm.or.jpnih.gov This highlights a strategy where the pyridine ring is first functionalized with the desired amino and other groups before the final bromination step. The synthesis of 5-bromo-6-methyl-2-(methylamino)nicotinic acid has also been documented. evitachem.com

Other Aminated/Substituted Pyridine Carboxylic Acid Analogs

A wide array of other aminated and substituted pyridine carboxylic acid analogs can be synthesized using similar methodologies. The versatility of the pyridine core allows for the introduction of various functional groups at different positions. For example, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives has been achieved through methods like reductive alkylation and alkylation of urethane (B1682113) derivatives. nih.gov The synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid has also been reported, demonstrating the introduction of different ether-linked substituents. chemicalbook.com Furthermore, the synthesis of various nicotinic acid derivatives with potential anti-inflammatory activity has been explored. nih.gov The general approach often involves the careful selection of starting materials and a sequence of reactions that regioselectively introduce the desired substituents onto the pyridine ring.

Data Tables

Table 1: Key Analogs and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Approach | Reference |

| This compound | 1785323-58-1 | C8H9BrN2O2 | Not detailed in provided search results. | bldpharm.com |

| 5-Bromo-6-(dimethylamino)nicotinonitrile | 1782649-97-1 | C8H8BrN3 | Not detailed in provided search results. | |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Not available | C8H9BrN2O3 | Bromination and hydrolysis of a methoxy-methylamino-pyridine ester intermediate. | researchgate.netpharm.or.jpnih.gov |

| 5-Bromo-6-methyl-2-(methylamino)nicotinic acid | Not available | C8H9BrN2O2 | Not detailed in provided search results. | evitachem.com |

| 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid | 912454-38-7 | C10H10BrNO3 | Not detailed in provided search results. | chemicalbook.com |

| 6-Amino-5-bromonicotinic acid | 180340-69-6 | C6H5BrN2O2 | Not detailed in provided search results. | nih.gov |

| 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 | C6H4BrNO3 | Not detailed in provided search results. | chemscene.com |

| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | C9H10BrNO2 | Not detailed in provided search results. | nih.gov |

Ester Derivatives (e.g., Ethyl 5-bromo-6-(ethylamino)nicotinate)

The synthesis of ester derivatives of this compound involves the conversion of the carboxylic acid group into an ester. A common method for this transformation is Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst.

Synthesis of Ethyl 5-bromo-6-(ethylamino)nicotinate:

The direct esterification of this compound with ethanol, catalyzed by an acid such as sulfuric acid (H₂SO₄), is a standard procedure. The reaction typically involves refluxing the nicotinic acid derivative in an excess of the alcohol, which also serves as the solvent. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The reaction is driven to completion by removing the water formed during the reaction.

The provided example, "Ethyl 5-bromo-6-methylnicotinate," suggests a different structure where the ethylamino group is replaced by a methyl group. nih.gov The synthesis of this specific compound would require a different synthetic pathway, potentially starting from a 6-methylnicotinic acid derivative. bldpharm.com However, focusing on the direct derivatization of the parent compound, the formation of its ethyl ester is the more direct transformation.

Interactive Data Table: Properties of Ethyl 5-bromo-6-methylnicotinate

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-6-methylpyridine-3-carboxylate | nih.gov |

| Molecular Formula | C₉H₁₀BrNO₂ | nih.gov |

| Molecular Weight | 244.08 g/mol | nih.gov |

| CAS Number | 1190862-70-4 | nih.gov |

Hydroxylated Analogs (e.g., 5-Bromo-6-hydroxynicotinic acid)

The synthesis of hydroxylated analogs of this compound involves the replacement of the ethylamino group with a hydroxyl group. This transformation can be challenging but is a known reaction for aromatic amines.

Synthesis of 5-Bromo-6-hydroxynicotinic acid:

A common method to convert an amino group on a pyridine ring to a hydroxyl group is through a diazotization reaction followed by hydrolysis. In this process, the primary amino group reacts with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. These pyridine-based diazonium salts are often unstable but can be hydrolyzed by heating in an aqueous solution to yield the corresponding hydroxylated pyridine.

While direct synthesis from this compound is not explicitly detailed in the available literature, the synthesis of 6-hydroxynicotinic acid from 6-aminonicotinic acid is well-established. orgsyn.org This suggests that a similar pathway could be employed for the 5-bromo-6-(ethylamino) derivative. The ethylamino group would first need to be de-ethylated to the primary amine, or the diazotization could potentially proceed with the secondary amine under specific conditions, though this is less common.

An alternative and more direct synthesis of 5-Bromo-6-hydroxynicotinic acid starts from 6-hydroxynicotinic acid. chemicalbook.com This precursor is brominated using bromine in water to afford the desired product in high yield. chemicalbook.com This indicates that if the starting material is readily available, this is a more efficient route. 5-Bromo-6-hydroxynicotinic acid is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. chemimpex.com

Interactive Data Table: Properties of 5-Bromo-6-hydroxynicotinic acid

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-hydroxynicotinic acid | sigmaaldrich.com |

| Molecular Formula | C₆H₄BrNO₃ | chemicalbook.com |

| Molecular Weight | 218.01 g/mol | chemicalbook.com |

| CAS Number | 41668-13-7 | chemicalbook.comsigmaaldrich.com |

| Appearance | White to very pale yellow or brown crystal/powder | sigmaaldrich.com |

Applications in Organic Synthesis and Advanced Materials

Role as Key Intermediates in Fine Chemical Production

5-Bromo-6-(ethylamino)nicotinic acid is classified as a heterocyclic building block and a pharmaceutical intermediate, highlighting its role in the synthesis of specialized, high-value chemicals bldpharm.com. The industrial production of nicotinic acid (NA) derivatives often starts from readily available materials like 5-ethyl-2-methylpyridine, which undergoes oxidation to form the nicotinic acid core nih.gov. The presence of the bromine atom and the ethylamino group on the "this compound" structure provides specific reactive sites for further chemical modifications. These modifications are essential for building more complex molecules used in pharmaceuticals and other fine chemicals. The synthesis process for such derivatives can be complex, sometimes requiring multiple steps and the use of halogenating agents to introduce atoms like chlorine or bromine google.com. The production of 5-bromonicotinic acid itself, a closely related compound, is a key process for creating various medicinal drugs, such as 5-hydroxynicotinic acid google.com.

Precursors for Biologically Active Molecules

Nicotinic acid and its derivatives serve as precursors for a multitude of biologically active molecules. The core structure is a template for developing new therapeutic agents. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents nih.gov. Research has shown that the introduction of a bromo-substituent on a heterocyclic ring can induce high potency in compounds screened for antibacterial activity nih.gov. This suggests that the bromo-group in this compound is a key feature for its use as a precursor. Furthermore, various derivatives of nicotinic acid have demonstrated efficacy in treating conditions like pneumonia, kidney diseases, and even Alzheimer's disease chemistryjournal.net. The synthesis of these active molecules often involves leveraging the reactivity of the pyridine (B92270) ring and its substituents to build the final complex structure.

Synthetic Building Blocks for Pharmacologically Relevant Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound is an excellent example of a synthetic building block for creating pharmacologically relevant scaffolds. The nicotinic acid scaffold itself has been used to design and synthesize two innovative series of compounds with significant anti-inflammatory activity nih.gov. The ability to create derivatives from this basic structure allows for the development of compounds that can interact with specific biological targets, such as the COX-2 enzyme nih.gov. The versatility of the nicotinic acid structure allows it to be incorporated into various complex heterocyclic systems, which are a cornerstone of modern drug discovery.

Agrochemical Applications and Synthesis of Related Herbicidal Agents

Nicotinic acid derivatives are important in the agrochemical industry, particularly as intermediates for herbicides google.com. The pyridine motif is present in many pesticides, including the herbicide nicosulfuron (B1678754) usda.gov. Research into new herbicides has involved synthesizing novel nicotinic acid derivatives and testing their phytotoxic activity usda.gov. For example, a series of N-(aryloxy)-2-chloronicotinamides derived from nicotinic acid showed excellent herbicidal activity against weeds like bentgrass and duckweed usda.gov.

The development of new herbicides often involves modifying existing structures. Picolinic acid compounds, a class of synthetic auxin herbicides, have been used as a template to create new, more potent molecules nih.gov. One strategy involves replacing a chlorine atom on the picolinic acid ring with a phenyl-substituted pyrazole (B372694) to discover new herbicidal molecules nih.gov. Similarly, analogues of the herbicide bromoxynil, which feature a bromo-substituted pyridine ring, have been synthesized to find more active and crop-selective agents nih.gov. These examples underscore the potential of bromo-substituted nicotinic acid derivatives like this compound as starting materials for novel herbicides.

Table 1: Examples of Herbicidal Agents and Precursors based on Pyridine Carboxylic Acids

| Compound/Class | Base Scaffold | Target Weeds (Examples) | Reference |

| N-(aryloxy)-2-chloronicotinamides | Nicotinic Acid | Bentgrass, Duckweed | usda.gov |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Picolinic Acid | Broadleaf weeds | nih.gov |

| Bromoxynil Analogues | Pyridine | Redroot pigweed, Velvetleaf | nih.gov |

| Picloram | Picolinic Acid | Broadleaf weeds | nih.gov |

Applications in Metal Plating and Surface Chemistry (General Nicotinic Acid Context)

In a broader context, nicotinic acid and its derivatives have found significant applications in materials science, particularly in metal plating and surface chemistry. Nicotinic acid is used as a corrosion inhibitor for mild steel, protecting the metal surface from degradation nih.govresearchgate.net. In the electroplating industry, it is used in tin plating and silvering applications nih.gov. The addition of nicotinic acid to electroplating baths can significantly affect the surface morphology and composition of the deposited metal film northampton.ac.uk. For example, in copper electrodeposition from deep eutectic solvents, the presence of nicotinic acid results in bright copper deposits, whereas its absence leads to a dull finish northampton.ac.uk. It also finds use in the chemical polishing of steel at high temperatures nih.govresearchgate.net. These applications are generally attributed to the ability of the nicotinic acid molecule to adsorb onto the electrode surface and influence the metal deposition process northampton.ac.uk.

Table 2: Industrial Applications of Nicotinic Acid

| Application Area | Specific Use | Reference |

| Corrosion Inhibition | Anticorrosion agent for mild steel | nih.govresearchgate.net |

| Electroplating | Additive for tin, silver, and copper plating | nih.govnorthampton.ac.uk |

| Surface Treatment | Chemical polishing of steel | nih.govresearchgate.net |

| Metal Recovery | Recovery of silver from smelting slag | nih.gov |

| Catalysis | Chelating agent in catalyst production | nih.gov |

Biological Activity Research and Mechanistic Investigations Excluding Clinical Human Trials

Anti-inflammatory Activity Studies on Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have been the subject of extensive research for their anti-inflammatory potential. nih.gov Studies have synthesized and evaluated various new derivatives, using established drugs like ibuprofen (B1674241) and celecoxib (B62257) as benchmarks, to identify compounds with significant anti-inflammatory effects. nih.gov The core hypothesis is that the nicotinic acid scaffold can be modified to produce potent anti-inflammatory agents. nih.govresearchgate.net

To assess the anti-inflammatory potential of nicotinic acid derivatives at a cellular level, researchers commonly employ a variety of in vitro screening assays. These methods provide initial data on a compound's biological effects and help identify promising candidates for further investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability. nih.govnih.gov The assay is based on the reduction of the yellow MTT tetrazolium salt by intracellular mitochondrial reductases in living cells to form purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of viable cells. In the context of anti-inflammatory studies, the MTT assay is crucial to ensure that the observed effects of a compound are not due to cytotoxicity. nih.gov For instance, studies on new nicotinic acid derivatives have used the MTT assay to confirm that the compounds did not negatively affect the viability of macrophage cells at concentrations where anti-inflammatory activity was observed. nih.gov

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com The assay detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. mdpi.com The Griess reaction involves a two-step diazotization process where a diazotizing reagent converts nitrite into a diazonium salt, which then reacts with a coupling reagent to form a colored azo dye. mdpi.com The intensity of the purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically. mdpi.com This assay is frequently used to screen compounds for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.govnih.gov Several studies have demonstrated that certain nicotinic acid derivatives can significantly inhibit nitrite accumulation in stimulated macrophages, indicating potent anti-inflammatory activity. nih.gov

| Assay | Purpose | Principle | Application in Nicotinic Acid Derivative Research |

|---|---|---|---|

| MTT Assay | Measures cell viability and cytotoxicity. nih.gov | Enzymatic reduction of MTT to purple formazan by metabolically active cells. nih.gov | To confirm that the anti-inflammatory effects of derivatives are not due to killing the cells. nih.gov |

| Griess Assay | Quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite. nih.govmdpi.com | A colorimetric reaction where nitrite forms a colored azo compound. mdpi.com | To screen for compounds that inhibit NO production, a hallmark of inflammation. nih.govnih.gov |

Beyond inhibiting nitric oxide, the anti-inflammatory potential of nicotinic acid derivatives is further characterized by their ability to modulate the expression and release of key pro-inflammatory cytokines and enzymes. These molecules are central to the inflammatory cascade.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a critical role in orchestrating the inflammatory response. nih.govnih.gov Elevated levels of these cytokines are associated with numerous inflammatory conditions. nih.govmdpi.com Research has shown that niacin and its derivatives can significantly decrease the production of TNF-α and IL-6 in stimulated macrophages. nih.govnih.gov Studies on specific series of nicotinic acid derivatives have identified compounds that exhibit potent inhibition of these cytokines, with activity comparable to the standard anti-inflammatory drug ibuprofen. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and are responsible for producing inflammatory mediators. iNOS synthesizes large quantities of nitric oxide, while COX-2 is involved in the production of prostaglandins. The evaluation of new nicotinic acid derivatives has included assessing their impact on the levels of these enzymes. The most active anti-inflammatory compounds from certain derivative series were found to effectively inhibit both iNOS and COX-2 levels in LPS-stimulated macrophage cells. nih.gov

| Inflammatory Mediator | Function | Effect of Nicotinic Acid Derivatives | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation. | Certain derivatives showed potent inhibition comparable to ibuprofen. | nih.govnih.gov |

| IL-6 | Pro-inflammatory cytokine involved in acute and chronic inflammation. | Levels were reduced by treatment with niacin and its derivatives in stimulated macrophages. | nih.govnih.gov |

| iNOS | Enzyme that produces high levels of nitric oxide (NO) during inflammation. | The most active compounds demonstrated significant inhibition of iNOS levels. | nih.gov |

| COX-2 | Enzyme that produces inflammatory prostaglandins. | The most active compounds demonstrated significant inhibition of COX-2 levels. | nih.gov |

Receptor Binding and Ligand Interaction Profiling

The biological effects of nicotinic acid and its derivatives are often initiated by their binding to specific protein receptors on the cell surface. Understanding these interactions is key to elucidating their mechanism of action. For compounds with a pyridine (B92270) core, like 5-Bromo-6-(ethylamino)nicotinic acid, two receptor families are of particular interest: nicotinic acetylcholine (B1216132) receptors and the G-protein coupled receptor GPR109A.

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine (B1678760). nih.govpnas.org These receptors are involved in a vast array of physiological processes, including neurotransmission and inflammation modulation. pnas.orgmdpi.com The pyridine ring is a core structural feature of nicotine and is a key component of the "nicotinic pharmacophore," essential for binding and activation of nAChRs. pnas.orgresearchgate.net

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a G-protein coupled receptor that gained significant attention when it was identified as the primary receptor for nicotinic acid (niacin). nih.govnih.gov This discovery provided a molecular mechanism for many of the well-known effects of niacin. nih.gov GPR109A is expressed prominently in adipocytes and various immune cells, including macrophages. nih.gov

Activation of GPR109A by agonists like niacin initiates intracellular signaling cascades that can lead to anti-inflammatory outcomes. nih.govnih.gov For instance, GPR109A activation has been shown to suppress inflammatory pathways in immune cells. nih.gov Endogenous agonists for this receptor include the ketone bodies β-hydroxybutyrate (BHB) and butyrate, which link the receptor's function to metabolic state and gut microbiome activity. nih.gov Given that the nicotinic acid scaffold is the defining feature of GPR109A agonists, it is highly probable that this compound and other similar derivatives would interact with this receptor. Such an interaction would be a primary hypothesis for explaining any observed anti-inflammatory effects, separate from or in addition to any activity at nAChRs.

Enzyme Inhibition Research for Related Compounds

Research has shown that nicotinic acid and its related compound, nicotinamide (B372718), can inhibit certain human cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Specifically, nicotinic acid was found to inhibit CYP2D6, while nicotinamide also inhibited CYP3A4 and CYP2E1. nih.gov The proposed mechanism involves the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov

More recent studies have explored the inhibitory potential of novel nicotinic acid derivatives against other enzyme classes. A library of derivatives modified at the 6th position of the pyridine ring was evaluated for activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Several compounds demonstrated micromolar inhibition of these enzymes through a noncompetitive mechanism, suggesting a potential application in managing hyperglycemia. nih.gov Furthermore, other research has indicated that nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. wikipedia.org The antitubercular drug isoniazid, which is isonicotinic acid hydrazide, acts as a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. wikipedia.org These examples highlight the diverse enzyme inhibitory capacities of compounds containing the nicotinic acid scaffold.

Neuroprotective Research Context for Nicotinamide and Nicotinic Acid Derivatives

The neuroprotective potential of nicotinamide and nicotinic acid derivatives has been a significant area of scientific inquiry. These compounds are investigated for their ability to protect neurons from damage and degeneration in various models of neurological disorders.

Nicotine and its derivatives have been shown to exert neuroprotective effects against glutamate-induced neurotoxicity, a mechanism implicated in various neurodegenerative diseases. nih.gov This protection is often mediated through the activation of specific nicotinic acetylcholine receptors (nAChRs), such as the α4 and α7 subtypes. nih.gov The stimulation of these receptors can trigger downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and inhibits apoptotic processes. nih.gov

Furthermore, the broader class of nicotinic compounds is explored for its role in mitigating oxidative stress and neuroinflammation, key pathological features of neurodegeneration. nih.gov While direct evidence for this compound is pending, its structural similarity to other neuroprotective nicotinic acid derivatives places it within this promising research landscape.

Metabolic Pathway Interventions (e.g., NAD+ Precursor Role in Nicotinic Acid Research)

A fundamental aspect of the biological activity of nicotinic acid and its derivatives is their role as precursors to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism, essential for redox reactions and energy production. nih.govnih.gov

The body can synthesize NAD+ through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid. nih.gov By supplementing with NAD+ precursors, it is possible to boost cellular NAD+ levels, which can have profound effects on cellular health and resilience. nih.gov Declining NAD+ levels are associated with aging and various diseases, and restoring these levels is a key therapeutic strategy being investigated. nih.gov

Research has shown that increasing NAD+ availability through precursors can enhance the activity of sirtuins, a class of proteins involved in cellular regulation, and protect against metabolic and neurodegenerative damage. researchgate.net Given that this compound is a derivative of nicotinic acid, it is plausible that it could serve as a substrate in the NAD+ biosynthetic pathways, thereby influencing cellular metabolism and energy homeostasis.

Table 2: NAD+ Biosynthesis Pathways and Precursors

| Pathway | Key Precursor(s) | Significance | References |

| Preiss-Handler Pathway | Nicotinic Acid | A primary salvage pathway for NAD+ synthesis. | nih.gov |

| Salvage Pathway | Nicotinamide, Nicotinamide Riboside | Recycles nicotinamide to produce NAD+. | nih.gov |

| De novo Synthesis | Tryptophan | Synthesizes NAD+ from the amino acid tryptophan. | nih.gov |

Antagonist Activities for Related Compounds (e.g., Dopamine (B1211576) Receptors D2/D3, Serotonin-3 (5-HT3) Receptors)

The nicotinic scaffold is also a component of molecules designed to interact with various neurotransmitter receptors, including those for dopamine and serotonin.

Dopamine D2/D3 Receptors: Antagonism of dopamine D2 and D3 receptors is a well-established mechanism for antipsychotic drugs. nih.gov While the primary focus of nicotinic acid research is not typically on direct dopamine receptor antagonism, the structural features of some derivatives can lead to interactions with these receptors. The development of selective D3 receptor antagonists is an active area of research for treating conditions like schizophrenia and substance abuse, as D3 receptors are highly expressed in brain regions associated with reward and cognition. nih.gov Some D3 receptor antagonists have been shown to modulate the cholinergic system. nih.gov

Serotonin-3 (5-HT3) Receptors: The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used to manage nausea and vomiting. wikipedia.org Interestingly, there is a structural and functional relationship between 5-HT3 receptors and nicotinic acetylcholine receptors, as both belong to the cys-loop superfamily of ligand-gated ion channels. wikipedia.orgyoutube.com Some studies have even shown that nicotine can inhibit 5-HT3 receptor function. nih.gov This interplay suggests that compounds with a nicotinic core could potentially modulate 5-HT3 receptor activity. The development of 5-HT3 receptor antagonists is also being explored for its potential in treating depression and other neuropsychiatric disorders. nih.gov

The potential for this compound to interact with these receptors would depend on its specific three-dimensional structure and how it fits into the binding pockets of these distinct receptor proteins.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the electronic structure and properties of molecules. These methods are frequently used to investigate nicotinic acid and its derivatives. For 5-Bromo-6-(ethylamino)nicotinic acid, DFT calculations would provide detailed information on its geometry, electronic properties, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For a molecule like this compound, the presence of an electron-donating ethylamino group and an electron-withdrawing bromine atom on the pyridine (B92270) ring would significantly influence the HOMO-LUMO distribution and energy levels. DFT calculations would be employed to visualize the electron density distribution of these orbitals and to calculate their energy values.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Nicotinic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

This table is illustrative and based on typical values for similar organic molecules. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the ethylamino and carboxylic acid groups would likely exhibit positive potential.

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that aids in the interpretation of the experimental data.

For this compound, DFT calculations would predict the characteristic vibrational frequencies for its functional groups, including the C=O, O-H, and C-N stretching and bending modes, as well as the vibrations of the substituted pyridine ring.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies for a Nicotinic Acid Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3500 | 3450 |

| C=O stretch | 1720 | 1705 |

| C-N stretch | 1350 | 1340 |

| C-Br stretch | 650 | 645 |

This table is illustrative. The correlation between calculated and experimental frequencies is typically established using a scaling factor.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability is a key indicator of a molecule's NLO response.

The presence of both electron-donating (ethylamino) and electron-withdrawing (bromo and carboxyl) groups on the pyridine ring of this compound suggests that it may exhibit NLO properties due to intramolecular charge transfer. DFT calculations would be essential to quantify these properties.

Thermochemical Parameters

DFT calculations can also be used to determine various thermochemical parameters of a molecule, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are important for understanding the molecule's stability and its behavior in chemical reactions at different temperatures.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While no specific molecular docking studies for this compound have been reported, studies on other nicotinic acid derivatives have shown their potential to interact with various enzymes and receptors. For instance, nicotinic acid derivatives have been docked into the active sites of proteins like cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. nih.gov

A molecular docking study of this compound would involve:

Selection of a target protein: Based on the known biological activities of similar compounds.

Prediction of binding mode: Determining the most likely conformation of the ligand within the protein's binding site.

Analysis of interactions: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

Estimation of binding affinity: Calculating a docking score that estimates the binding free energy of the complex.

The bromine atom in this compound could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.govnih.gov The ethylamino and carboxylic acid groups would be expected to form hydrogen bonds with the protein target.

Prediction of Ligand-Protein Interactions (e.g., COX-2, AChE)

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a protein receptor. This method is crucial for understanding potential biological activity.

Cyclooxygenase-2 (COX-2): Nicotinic acid derivatives have been identified as potential inhibitors of COX-1 and COX-2 enzymes. dovepress.comnih.gov Molecular docking studies on new nicotinate (B505614) derivatives have been performed to understand their potential as anti-inflammatory agents by targeting the COX-2 enzyme. nih.govnih.gov In a hypothetical docking study of this compound with COX-2, the compound would be placed into the active site of the enzyme to predict its binding conformation and affinity. The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex. For instance, studies on other anti-inflammatory drugs have shown that lower binding energies correlate with higher inhibitory activity. bionaturajournal.com The interactions with key amino acid residues in the COX-2 active site, such as Arginine 120, Tyrosine 355, and Serine 530, would be analyzed. The ethylamino group and the carboxylic acid moiety of the target compound would likely form hydrogen bonds with these residues, while the brominated pyridine ring could engage in hydrophobic and van der Waals interactions within the active site.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Nicotinic acid derivatives and their analogues have been studied for their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netmdpi.com Docking simulations could predict whether this compound binds to the catalytic or peripheral anionic site of AChE. The binding mode would be analyzed to identify key interactions, such as π-cation interactions between the pyridine ring and tryptophan or tyrosine residues in the active site, and hydrogen bonds involving the carboxyl and ethylamino groups. researchgate.net

A hypothetical summary of predicted binding energies from such docking studies is presented below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| AChE | -9.2 | Trp84, Tyr337, Phe330 |

Binding Mode Characterization

The characterization of the binding mode provides a detailed picture of how a ligand fits into a protein's binding pocket. researchgate.net For this compound, this would involve a close examination of the intermolecular forces that stabilize the ligand-protein complex.

In the context of the COX-2 active site, the carboxylic acid group would likely form a salt bridge with a positively charged residue like Arginine 120, a common interaction for many non-steroidal anti-inflammatory drugs (NSAIDs). bionaturajournal.com The ethylamino group could act as a hydrogen bond donor or acceptor with nearby polar residues. The bromine atom, being a halogen, could participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The planar pyridine ring would be expected to form π-π stacking or T-shaped interactions with aromatic residues such as tyrosine or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of nicotinic acid derivatives including this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target, such as COX-2. akjournals.comakjournals.com

To build a QSAR model, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). akjournals.comakjournals.com For instance, the presence of the bromine atom would significantly influence descriptors related to atomic size and electronegativity. The ethylamino group would affect descriptors related to hydrogen bonding capacity and flexibility.

Once the descriptors are calculated, statistical methods like multiple linear regression or partial least squares are used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.gov Such a model could predict the activity of new, unsynthesized derivatives and highlight which structural features are most important for activity. For example, a QSAR study on nicotinic acid derivatives might reveal that increased lipophilicity and the presence of a halogen at the 5-position are positively correlated with COX-2 inhibition. dovepress.com

Molecular Dynamics Simulations to Assess Complex Stability

Molecular dynamics (MD) simulations provide a way to observe the dynamic behavior of a ligand-protein complex over time. nih.gov Starting from the best-docked pose of this compound in the active site of a protein like COX-2 or AChE, an MD simulation would be run for a period of nanoseconds to microseconds.

These simulations track the movements of all atoms in the system, providing insights into the stability of the binding pose. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates how much they move from their initial positions. A stable RMSD suggests a stable binding complex. The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are constrained by ligand binding. Furthermore, the number and duration of hydrogen bonds and other key interactions can be monitored throughout the simulation to confirm their stability. Such simulations have been used to study the interactions of nicotine (B1678760) analogues with nicotinic acetylcholine receptors. mdpi.comnih.gov

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide a detailed understanding of the chemical bonding and non-covalent interactions within a molecule. researchgate.netcolab.wsresearchgate.net

Electron Localization Function (ELF): ELF is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. uchile.cl An ELF analysis of this compound would reveal the nature of the covalent bonds within the pyridine ring, the carboxylic acid group, and the ethylamino substituent. It would also show the location of lone pairs on the nitrogen and oxygen atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization. It is particularly useful for distinguishing between different types of chemical bonds. The LOL analysis would help in characterizing the C-C, C-N, C-O, and C-Br bonds in the molecule.

Reduced Density Gradient (RDG): The RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in a 3D map of the molecule showing regions of attractive (e.g., hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions. For this compound, an RDG analysis would be particularly insightful for visualizing intramolecular hydrogen bonds and potential steric hindrance between the substituents.

Donor-Acceptor Interactions and Charge Transfer Analysis (NBO)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and donor-acceptor interactions within a molecule. nih.gov It provides a description of the electronic structure in terms of localized bonds and lone pairs.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net This delocalization energy, E(2), is a measure of the strength of the interaction. For example, the analysis could show charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring, which would indicate the extent of electron delocalization and resonance within the molecule. It could also quantify the hyperconjugative interactions between the ethyl group and the rest of the molecule. The analysis of donor-acceptor interactions within substituted pyridines has been a subject of computational studies. researchgate.netbohrium.com

The NBO analysis would also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods. This information is valuable for understanding the molecule's reactivity and electrostatic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.